Pefloxacin mesylate is a synthetic second-generation fluoroquinolone antibacterial agent. [, , ] It is classified as a broad-spectrum antibiotic, exhibiting activity against a wide range of gram-negative and some gram-positive bacteria. [, ] Pefloxacin mesylate plays a significant role in scientific research as a model drug for studying drug delivery systems, exploring binding interactions with proteins, and investigating its impact on cellular processes. [, , , , , , , ]
Pefloxacin mesylate is classified as a fluoroquinolone antibiotic, which is a subclass of quinolone antibiotics characterized by the presence of a fluorine atom at the 6-position of the quinolone nucleus. It is derived from norfloxacin, another fluoroquinolone antibiotic, through chemical modifications that enhance its antibacterial properties. The compound is often used in clinical settings for the treatment of urinary tract infections, respiratory infections, and skin infections.
The synthesis of pefloxacin mesylate has been described in several patents, highlighting various methods that improve yield and reduce toxicity.
Pefloxacin mesylate has the chemical formula and features a complex molecular structure characterized by:
Pefloxacin mesylate participates in several key chemical reactions:
The mechanism of action for pefloxacin mesylate is primarily through:
This dual-targeting mechanism enhances its efficacy against a broad spectrum of bacteria .
Pefloxacin mesylate exhibits several important physical and chemical properties:
Pefloxacin mesylate has several significant applications in medicine:
Pefloxacin mesylate (1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid methanesulfonate) represents a structurally optimized fluoroquinolone antibiotic developed through targeted molecular modifications. The core synthetic strategy involves the strategic methylation of norfloxacin (1-ethyl-6-fluoro-7-(piperazin-1-yl)-4-oxoquinoline-3-carboxylic acid) at the N-4 position of its piperazinyl ring. This modification significantly enhances its Gram-positive antibacterial coverage and pharmacokinetic profile compared to its parent compound [7]. The molecular structure features a quinolone core with a carboxylic acid moiety at position 3, a fluorine atom at position 6, and a methylated piperazine group at position 7 – all essential for bactericidal activity. The mesylate (methanesulfonate) counterion improves aqueous solubility and crystallinity, facilitating pharmaceutical formulation [2] [10].
Recent synthetic innovations have focused on optimizing the methylation and salt formation steps to improve yield and purity. The conventional approach utilizes liquid formaldehyde (37% aqueous solution) with formic acid under reflux conditions, achieving methylation through Eschweiler-Clarke reductive amination. However, this method presents handling challenges and generates variable impurity profiles. Novel pathways explore alternative methylating agents and solid-phase reactions that enhance reaction control while minimizing byproducts [7]. The structural confirmation of pefloxacin mesylate dihydrate (C₁₇H₂₀FN₃O₃·CH₃SO₃H·2H₂O) is established through characteristic spectroscopic signatures: FT-IR shows carbonyl stretches at 1730 cm⁻¹ (carboxylic acid) and 1625 cm⁻¹ (ketone), while ¹H-NMR in D₂O displays distinct peaks at δ 1.5 (t, 3H, -CH₂CH₃), δ 3.0 (s, 3H, N-CH₃), δ 3.2 (s, 3H, SO₃CH₃), and δ 4.6 (q, 2H, -CH₂CH₃) [3].
Table 1: Key Spectral Signatures of Pefloxacin Mesylate Dihydrate
Spectroscopic Method | Characteristic Peaks | Structural Assignment |
---|---|---|
FT-IR (cm⁻¹) | 1730 | Carboxylic acid C=O stretch |
1625 | Quinolone carbonyl stretch | |
¹H-NMR (D₂O, δ ppm) | 1.5 (t, 3H) | Ethyl group -CH₃ |
3.0 (s, 3H) | Piperazine N-CH₃ | |
3.2 (s, 3H) | Mesylate -SO₃CH₃ | |
4.6 (q, 2H) | Ethyl group -CH₂- |
A significant advancement in pefloxacin mesylate synthesis replaces conventional liquid formaldehyde with solid formaldehyde (paraformaldehyde) in methylation reactions. This innovation addresses critical industrial limitations including transportation hazards, storage instability, and inconsistent reagent concentration in aqueous formaldehyde solutions [1]. The solid-phase methylation protocol employs a precisely optimized molar ratio of norfloxacin:solid formaldehyde:methanoic acid (formic acid) at 1:2.5:3.5. Reaction progression is temperature-dependent: initial dissolution occurs at 40-50°C, followed by vigorous methylation at 80-85°C for 6 hours under reflux. This controlled thermal profile prevents premature decomposition while ensuring complete N-methylation [1] [7].
The reaction mechanism proceeds through iminium ion formation followed by formic acid-mediated reduction. Solid formaldehyde provides gradual depolymerization, maintaining a consistent formaldehyde concentration that minimizes overmethylation byproducts. Post-reaction processing eliminates intermediate isolation – the reaction mixture directly undergoes salt formation by adding methanesulfonic acid (1.05 equivalents) in aqueous ethanol. This streamlined approach reduces processing time by 40% and diminishes solvent waste compared to traditional isolation and purification of the freebase intermediate. The strategy yields a 93.2% conversion rate from norfloxacin to the mesylate salt, with HPLC purity exceeding 99.5% after crystallization [1]. Large-scale manufacturing benefits include reduced reactor corrosion, minimized formaldehyde emissions, and simplified handling procedures for industrial operators.
Table 2: Comparative Analysis of Methylation Approaches
Parameter | Traditional Liquid HCHO Method | Solid-Phase HCHO Method |
---|---|---|
Reagent Form | 37% Aqueous formaldehyde | Solid paraformaldehyde |
Reagent Ratio | Variable concentration control | Precise stoichiometric control |
Reaction Temperature | 100-110°C (volatile mixture) | 80-85°C (controlled depolymerization) |
Intermediate Handling | Isolation and drying required | Direct salt formation without isolation |
Industrial Handling | Hazardous liquid transport/storage | Stable solid transport/storage |
Typical Yield | 80-85% | 93.2% |
Crystallization constitutes the critical purification and polymorph control step for pefloxacin mesylate. The optimized process employs an ethanol-water co-solvent system with precise hydro-alcoholic composition (83% v/v ethanol) to maximize crystal recovery and hydrate stability [1]. The crystallization protocol initiates by dissolving the crude mesylate salt in minimal volume of 50% aqueous ethanol at 70°C. Gradual addition of concentrated ethanol (95-100%) follows until the solution reaches the critical 83% ethanol concentration, inducing supersaturation. Seeding with pure pefloxacin mesylate dihydrate crystals at this point ensures consistent polymorph nucleation. The crystallization vessel then undergoes controlled linear cooling from 70°C to 5°C at 0.5°C/minute – a critical parameter preventing oiling-out or amorphous precipitation [1].
The 83% ethanol concentration specifically favors the dihydrate crystalline form (C₁₇H₂₀FN₃O₃·CH₃SO₃H·2H₂O) by modulating water activity and hydrogen bonding networks. This hydrate form demonstrates superior pharmaceutical properties including non-hygroscopicity, enhanced thermal stability, and optimal aqueous solubility (50 mg/mL). Slow cooling across the 30-10°C range enables orderly incorporation of water molecules into the crystal lattice. Post-crystallization, the crystals undergo suction filtration followed by recrystallization from the same ethanol-water system to achieve pharmacopeial purity standards (>99.5%). This refined crystallization protocol yields pharmaceutical-grade material with 95% recovery after recrystallization – a 15% improvement over acetone-water or methanol-water systems [1] [3].
Table 3: Crystallization Metrics in Ethanol-Water Systems
Ethanol Concentration | Crystal Form | Recovery Yield | Purity Post-Crystallization |
---|---|---|---|
70% v/v | Mixture of hydrates | 78% | 97.2% |
83% v/v | Dihydrate (stable) | 95% | 99.7% |
90% v/v | Anhydrous + hydrate | 82% | 98.1% |
95% v/v | Anhydrous form | 75% | 97.8% |
The conversion efficiency from norfloxacin to pefloxacin mesylate serves as the primary metric for evaluating synthetic route optimization. Traditional liquid-phase methylation typically achieves 80-85% yield due to several limiting factors: formaldehyde volatility causing reagent loss, thermal degradation at higher temperatures, and byproducts including N-formyl intermediates and N-demethylated impurities [1] [7]. Chromatographic analyses reveal these side products consume 8-12% of the norfloxacin input, necessitating complex purification that further reduces isolated yield. The solid-phase methylation strategy demonstrates marked improvement, achieving 93.2% yield through controlled reagent delivery and optimized thermal parameters [1].
Reaction kinetics analysis demonstrates a second-order dependence on norfloxacin and formaldehyde concentration in the liquid-phase system, explaining its sensitivity to formaldehyde volatility. In contrast, the solid-phase system exhibits pseudo-first-order kinetics due to the sustained formaldehyde release from paraformaldehyde depolymerization. Impurity profiling by HPLC-MS identifies significantly reduced levels of N-oxides and dimeric side products (<0.3%) in the solid-phase approach compared to traditional methods (2-5%). The economic impact is substantial: each 1% yield improvement translates to approximately 8% raw material cost reduction per kilogram of pefloxacin mesylate produced. Beyond yield, the crystalline purity from the integrated salt formation/crystallization process enhances dissolution performance – solid-phase material achieves 95% dissolution in 15 minutes versus 80% for conventionally produced material [1] [7].
Table 4: Norfloxacin Methylation Efficiency Metrics
Performance Parameter | Liquid HCHO Method | Solid HCHO Method | Improvement |
---|---|---|---|
Reaction Yield | 80-85% | 93.2% | +13% |
Primary Byproducts | N-oxides (3-4%) | N-oxides (<0.3%) | -90% reduction |
Dimers (1-2%) | Dimers (undetectable) | ||
Reaction Kinetics | Second-order | Pseudo-first-order | Simplified control |
Thermal Requirements | 100-110°C | 80-85°C | Energy reduction |
Crystal Purity | 98.5% | 99.7% | Enhanced pharma properties |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: